molecular formula C15H18N2O2S B11984060 Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate CAS No. 6531-58-4

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B11984060
CAS No.: 6531-58-4
M. Wt: 290.4 g/mol
InChI Key: ZRIJBDYKPYJEGF-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methyl, methylthio, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways can result in anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Biological Activity

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the dihydropyrimidine class. Its unique structure, featuring a pyrimidine ring with various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O2SC_{13}H_{15}N_{2}O_{2}S, with a molecular weight of approximately 290.38 g/mol. The compound features:

  • Ethyl ester group at the 5-position
  • Methylthio group at the 2-position
  • Phenyl group at the 4-position

These structural features contribute to its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential effectiveness against various pathogens.
  • Antioxidant Properties : The presence of sulfur in the methylthio group may enhance its antioxidant capacity, which is crucial for combating oxidative stress in biological systems .
  • Anti-inflammatory Effects : Studies have indicated that derivatives of dihydropyrimidines can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This compound may exhibit similar properties .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit COX enzymes, thereby reducing inflammation and pain .
  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from apoptosis and reduce endoplasmic reticulum stress, making it a candidate for neurodegenerative disease treatment .

Synthesis Methods

This compound can be synthesized through several methods:

  • Biginelli Reaction : A multi-component reaction involving an aldehyde, urea, and a β-ketoester.
  • One-pot Synthesis : This method simplifies the production process while maintaining high yields .

Comparative Analysis with Similar Compounds

A comparison table highlighting structural features and biological activities of similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
Ethyl 6-Methyl-2-Oxo-4-Phenyl-DihydropyrimidineContains an oxo group instead of methylthioAntimicrobialLacks sulfur functionality
Ethyl 6-Methyl-2-Thioxo-DihydropyrimidineContains a thioxo groupAntioxidantDifferent reactivity due to sulfur position
Ethyl 4-(Aryl)-6-Methyl-DihydropyrimidineVaries in aryl substitutionAntibacterialFocus on aryl variations affects activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Research : In vitro assays revealed that certain derivatives effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Neuroprotective Studies : Research indicated that this compound could mitigate neuroinflammation in cellular models, suggesting its potential utility in treating neurodegenerative diseases .

Properties

CAS No.

6531-58-4

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,17)

InChI Key

ZRIJBDYKPYJEGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SC)C

Origin of Product

United States

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